LogP Lipophilicity Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene vs 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
The target compound exhibits a LogP of 4.3206, while its positional isomer 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene (CAS 74483-51-5) has a LogP of 4.5726 [1][2]. The difference of 0.2520 Log units corresponds to an approximately 1.8-fold difference in partition coefficient (10^0.252 ≈ 1.78), indicating a meaningfully lower lipophilicity for the target compound. This difference is attributable to the specific ortho-chlorine/methyl and para-trifluoromethyl substitution pattern.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.3206 |
| Comparator Or Baseline | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene (CAS 74483-51-5); LogP = 4.5726 |
| Quantified Difference | Δ LogP = 0.2520 (~1.8-fold difference in partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical databases using JChem software. |
Why This Matters
Lower lipophilicity can influence compound behavior in liquid-liquid extraction, chromatographic retention, and in silico predictions of membrane permeability for agrochemical or pharmaceutical lead optimization.
- [1] Molbase. 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS 115571-59-0) physicochemical properties. View Source
- [2] Chembase. 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene (CAS 74483-51-5) calculated properties. View Source
